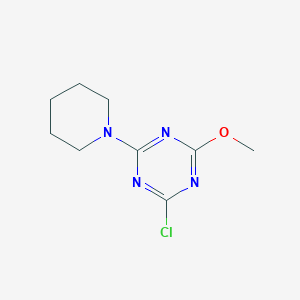![molecular formula C23H19FN4O4S2 B11506518 N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11506518.png)
N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide involves its interaction with molecular targets and pathways within cells. This could include binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(4-fluorophenyl)-: This compound shares a similar thiophene ring and fluorophenyl group but lacks the methoxyphenyl group and the complex imidazolidinone structure.
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: Similar to the above compound but with the fluorophenyl group in a different position.
Uniqueness
N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19FN4O4S2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H19FN4O4S2/c1-32-17-10-8-16(9-11-17)27-22(31)18(13-20(29)25-15-6-4-14(24)5-7-15)28(23(27)33)26-21(30)19-3-2-12-34-19/h2-12,18H,13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
XJJVSDZHNZFGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11506448.png)
![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
![4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11506455.png)
![3-[(4-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11506456.png)
![8-chloro-1,3-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506464.png)
![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11506472.png)
![7-(4-bromophenyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11506473.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11506480.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B11506494.png)
![Ethyl 3-(4-methylphenyl)-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoate](/img/structure/B11506498.png)
![3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid](/img/structure/B11506502.png)
